molecular formula C12H18N4O2S B494611 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 303971-00-8

7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B494611
CAS RN: 303971-00-8
M. Wt: 282.36g/mol
InChI Key: AOZVAXCEAHLEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione, also known as ETP or 6-thioguanosine, is a purine analog that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of purine metabolism and has been used in the treatment of various diseases, including cancer and viral infections.

Mechanism of Action

7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione works by inhibiting purine metabolism, which is essential for the replication of cancer cells and viruses. It is a potent inhibitor of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is involved in the synthesis of purine nucleotides. By inhibiting HGPRT, this compound prevents the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation and viral replication.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth. This compound has been shown to have immunomodulatory effects, which can be beneficial in the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One advantage of 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is its potency. It is a highly effective inhibitor of purine metabolism, which makes it a useful tool for studying the role of purine metabolism in various diseases. However, one limitation of this compound is its toxicity. It can cause bone marrow suppression, which can lead to anemia, leukopenia, and thrombocytopenia. This can limit its use in clinical trials.

Future Directions

There are several future directions for the study of 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione. One direction is the development of new analogs of this compound that are more potent and less toxic. Another direction is the study of the immunomodulatory effects of this compound, which could lead to the development of new treatments for autoimmune disorders. Finally, the study of the mechanism of action of this compound could lead to the identification of new targets for cancer and viral therapies.
Conclusion
In conclusion, this compound, or this compound, is a potent inhibitor of purine metabolism that has been extensively studied for its potential therapeutic applications. It has been shown to be effective against a wide range of diseases, including cancer, viral infections, and autoimmune disorders. This compound works by inhibiting purine metabolism, which is essential for the replication of cancer cells and viruses. While this compound has some limitations, its potency and effectiveness make it a useful tool for studying the role of purine metabolism in various diseases. Further research is needed to fully understand the potential of this compound for the treatment of various diseases.

Synthesis Methods

The synthesis of 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 6-thioguanine with isobutyl mercaptan in the presence of a base. The reaction yields this compound, which can be purified by column chromatography. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications. It has been shown to be effective against a wide range of diseases, including cancer, viral infections, and autoimmune disorders. This compound has been used as an anticancer agent in the treatment of leukemia, lymphoma, and solid tumors. It has also been shown to be effective against viral infections, including hepatitis B and C, and HIV.

properties

IUPAC Name

7-ethyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c1-5-16-8-9(13-12(16)19-6-7(2)3)15(4)11(18)14-10(8)17/h7H,5-6H2,1-4H3,(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZVAXCEAHLEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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